Ortho-Chloro vs. Para-Chloro Substitution: Structural Distinction from 4-(4-Chlorophenyl)piperidine Hydrochloride
4-[(2-Chlorophenyl)methyl]piperidine hydrochloride possesses a 2-chlorobenzyl (ortho-chloro) substituent with a methylene spacer at the 4-position, while the comparator 4-(4-Chlorophenyl)piperidine hydrochloride lacks the methylene spacer and positions chlorine at the para site with direct phenyl-piperidine linkage [1][2]. This architectural difference results in a calculated XLogP3-AA of 3.1 for the 2-chlorobenzyl free base versus 3.94 for the 4-chlorophenyl analog, indicating a 0.84 log unit lower lipophilicity for the target compound [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 (calculated for free base form) |
| Comparator Or Baseline | 4-(4-Chlorophenyl)piperidine hydrochloride (CAS 6652-06-8): XLogP = 3.94 |
| Quantified Difference | ΔXLogP = -0.84 (target compound is less lipophilic) |
| Conditions | Computed physicochemical properties via PubChem and vendor specifications |
Why This Matters
This lipophilicity differential translates to altered membrane permeability and solubility profiles, directly impacting compound selection for CNS-targeting versus peripheral applications in drug discovery campaigns.
- [1] Kuujia.com. 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride (CAS 1800302-94-6). Product Datasheet. View Source
- [2] PubChem. 4-(2-Chlorobenzyl)piperidine. Compound Summary. CID 22353424. Computed Properties. View Source
